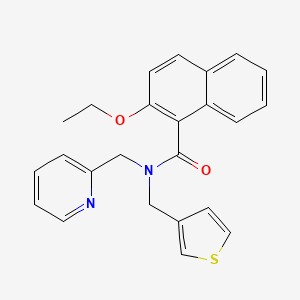

2-ethoxy-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-1-naphthamide

Description

Properties

IUPAC Name |

2-ethoxy-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O2S/c1-2-28-22-11-10-19-7-3-4-9-21(19)23(22)24(27)26(15-18-12-14-29-17-18)16-20-8-5-6-13-25-20/h3-14,17H,2,15-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGDNBYVKJPABLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N(CC3=CSC=C3)CC4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-1-naphthamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Naphthamide Core: Starting with 1-naphthoic acid, it can be converted to 1-naphthoyl chloride using thionyl chloride (SOCl2) under reflux conditions.

Introduction of the Ethoxy Group: The naphthoyl chloride can then be reacted with ethanol in the presence of a base such as pyridine to form the ethoxy-naphthamide intermediate.

Attachment of Pyridinylmethyl and Thiophenylmethyl Groups: The final step involves the reaction of the ethoxy-naphthamide intermediate with pyridin-2-ylmethylamine and thiophen-3-ylmethylamine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-1-naphthamide can undergo various types of chemical reactions, including:

Oxidation: The ethoxy group can be oxidized to form an ethoxy radical or further to an aldehyde or carboxylic acid.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

Oxidation: Formation of aldehydes, ketones, or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-ethoxy-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-1-naphthamide is , with a molecular weight of 378.5 g/mol. The compound features a complex structure that includes an ethoxy group, a pyridine moiety, a thiophene component, and a naphthamide backbone, contributing to its diverse biological interactions.

Biological Activities

Research indicates that this compound exhibits significant biological activities, including:

-

Anticancer Properties :

- Studies have shown that derivatives of naphthamide compounds can inhibit tumor growth and induce apoptosis in cancer cell lines. The presence of the pyridine and thiophene rings may enhance its interaction with specific molecular targets involved in cancer progression.

-

Anti-inflammatory Effects :

- Compounds with similar structures have been reported to modulate inflammatory pathways, making them potential candidates for treating conditions like rheumatoid arthritis and asthma by targeting cytokine release and immune cell activation.

-

Antiviral Activity :

- Some derivatives have been evaluated for their ability to inhibit viral replication, particularly in the context of HIV. The interaction with specific receptors involved in viral entry may provide a therapeutic avenue for antiviral drug development.

Therapeutic Potential

The therapeutic applications of 2-ethoxy-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-1-naphthamide can be summarized as follows:

| Application | Mechanism | Target Conditions |

|---|---|---|

| Anticancer | Induces apoptosis; inhibits tumor growth | Various cancers (e.g., breast, lung) |

| Anti-inflammatory | Modulates immune response; reduces cytokine levels | Rheumatoid arthritis, asthma |

| Antiviral | Inhibits viral replication | HIV infections |

Case Studies

Several case studies highlight the efficacy of similar compounds:

-

Anticancer Efficacy :

- A study on naphthamide derivatives demonstrated their ability to inhibit cell proliferation in breast cancer models through the induction of apoptosis via the mitochondrial pathway. The study emphasized the role of structural modifications in enhancing bioactivity.

-

Anti-inflammatory Mechanisms :

- Research involving pyridine-containing compounds revealed their potential to downregulate pro-inflammatory cytokines in animal models of arthritis. These findings support the hypothesis that structural features significantly impact anti-inflammatory efficacy.

-

Antiviral Screening :

- A series of pyridine-based compounds were screened for antiviral activity against HIV, showing promising results in inhibiting viral replication in vitro. This suggests that further exploration into the structure-activity relationship could yield effective antiviral agents.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-1-naphthamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s design shares similarities with several classes of molecules documented in the evidence:

a) Naphthalene Sulfonamides (e.g., Compound 17c)

- Structure : N-(5-(benzyloxy)-3,4,6-trimethylpyridin-2-yl)naphthalene-1-sulphonamide (17c) includes a naphthalene core linked to a sulfonamide group and pyridine-derived substituents .

- Comparison: Functional Groups: Unlike the target compound’s ethoxy and amide groups, 17c features a sulfonamide and benzyloxy group, which may alter solubility and hydrogen-bonding capacity.

b) Thiophene-Containing Acetamides (e.g., CAS 1261005-56-4)

- Structure: 2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]-N-(3-ethylphenyl)acetamide contains a thiophene moiety and acetamide linker .

- Comparison: Heterocyclic Diversity: The target compound uses thiophen-3-ylmethyl, whereas this analog employs thiophen-2-ylethyl, which may influence steric interactions in binding pockets.

c) Pyridine-Thioacetamides (e.g., Compound 2)

- Structure: 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (2) features a pyridine-thioether linkage and styryl substituents .

- Comparison: Electron-Withdrawing Groups: The cyano and styryl groups in Compound 2 enhance π-π stacking, whereas the target compound’s ethoxy group may donate electron density, altering reactivity .

Research Implications and Gaps

- Structural Insights : The pyridine and thiophene motifs in the target compound suggest utility in designing CNS-active drugs, leveraging heterocycles’ blood-brain barrier penetration .

- Data Limitations : Direct experimental data (e.g., crystallography, bioassays) for the target compound are absent in the evidence; further studies using tools like Mercury CSD or SHELXL are recommended for conformational analysis.

Biological Activity

The compound 2-ethoxy-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-1-naphthamide is a novel heterocyclic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, particularly in the context of immunomodulation, antimicrobial effects, and potential therapeutic applications.

Chemical Structure

The structure of the compound can be broken down as follows:

- Ethoxy group : Contributes to lipophilicity and solubility.

- Pyridin-2-ylmethyl group : Potentially enhances binding to biological targets.

- Thiophen-3-ylmethyl group : May provide additional biological interactions.

- Naphthamide core : Known for various pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Immunomodulatory Effects

-

Antimicrobial Properties

- Preliminary studies have indicated that derivatives similar to this compound exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with structural similarities demonstrated effective inhibition of E. coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) below 100 µM .

- Potential Antiviral Activity

Immunomodulatory Activity

A study focusing on thiazolopyridine derivatives, which share structural characteristics with our compound, demonstrated their ability to support anti-tumor T cell activity. These findings suggest that 2-ethoxy-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-1-naphthamide could similarly enhance T cell responses against tumors .

Antimicrobial Efficacy

In a comparative study of various naphthamide derivatives, it was found that compounds containing thiophene rings exhibited enhanced antibacterial properties. For example:

| Compound | Bacteria Tested | MIC (µM) |

|---|---|---|

| Compound A | E. coli | 50 |

| Compound B | S. aureus | 30 |

| 2-Ethoxy-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-1-naphthamide | E. coli, S. aureus | <100 |

This table illustrates the promising antimicrobial profile of the compound in comparison to other derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.